Ac-val-nh2

概要

説明

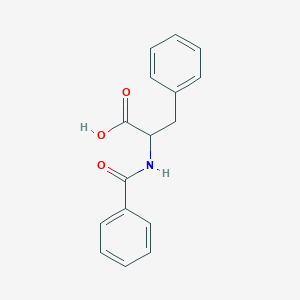

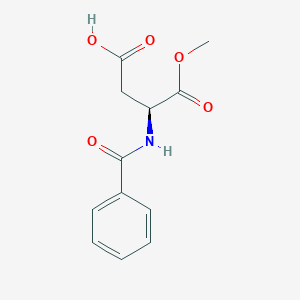

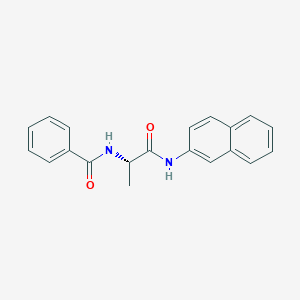

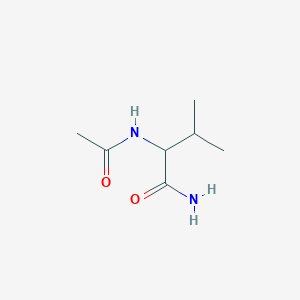

“Ac-val-nh2” is a short peptide sequence. The “Ac” stands for acetyl, which is a functional group derived from acetic acid. “Val” stands for valine, which is one of the 20 standard amino acids. “NH2” is an amine group .

Synthesis Analysis

The synthesis of “Ac-val-nh2” and similar peptides often involves the use of solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain . The process typically starts with the attachment of the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids. Each addition involves two main steps: deprotection of the amino group of the last-added amino acid and coupling of the next amino acid .

Molecular Structure Analysis

The molecular structure of “Ac-val-nh2” is determined by the properties of its constituent groups: the acetyl group, the valine residue, and the amine group . The acetyl group is a carbonyl group (a carbon double-bonded to an oxygen) bonded to a methyl group (a carbon single-bonded to three hydrogens). The valine residue has a distinctive branched structure with an isopropyl side chain .

Chemical Reactions Analysis

The chemical reactions involving “Ac-val-nh2” are likely to be those typical of peptides. These can include reactions at the amine and carbonyl groups, such as the formation and breaking of peptide bonds . The exact reactions and their rates can depend on many factors, including the presence of enzymes, the pH of the solution, and the temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ac-val-nh2” are influenced by its molecular structure. For example, the presence of polar groups (the carbonyl oxygen and the amine nitrogen) can enable it to participate in hydrogen bonding, influencing its solubility in water and other polar solvents .

科学的研究の応用

Structural Determinants and Properties : Mishra et al. (2001) investigated the structural determinants and properties of a peptide containing Ac-Val-NH2, revealing its amphipathic α-helical structure and interactions between hydrophobic residues (Mishra et al., 2001).

HIV-1 Protease Reaction Studies : Hyland et al. (1991) used Ac-Val-NH2 containing peptides to study the peptidolytic reaction of HIV-1 protease, contributing to our understanding of the enzyme's mechanism and potential therapeutic targets (Hyland et al., 1991).

Gas Phase Structure for β-sheet Models : Unterberg et al. (2003) and Chin et al. (2005) studied the structure of Ac-Val-NH2 in the gas phase, providing insights into peptide conformation and potential models for β-sheet structures in proteins (Unterberg et al., 2003), (Chin et al., 2005).

Conformational Studies in Molecular Spectroscopy : The work of Léon et al. (2017) focused on the steric effects and conformational stabilization of Ac-Val-NH2, utilizing molecular beam Fourier transform microwave spectroscopy (Léon et al., 2017).

Lipid Interactions and Peptide Analogs : Mishra et al. (1994) examined the lipid interactions of peptide analogs containing Ac-Val-NH2, shedding light on the role of hydrocarbon side chains in lipid affinity of peptides (Mishra et al., 1994).

Enzyme Characterization Using Synthetic Substrates : Prado et al. (1986) utilized Ac-Val-NH2 in their study of tissue kallikreins, providing insights into enzyme specificity and characterization (Prado et al., 1986).

HIV-1 Protease Inhibitor Design : Abbenante et al. (1995) included Ac-Val-NH2 in the design of cyclic peptidomimetic inhibitors of HIV-1 protease, contributing to the development of therapeutic agents (Abbenante et al., 1995).

Antibacterial Properties of Peptides : Charnley et al. (2008) investigated the antibacterial properties of peptides containing Ac-Val-NH2, exploring their potential in therapeutic applications (Charnley et al., 2008).

作用機序

Target of Action

Ac-Val-NH2 is a derivative of the peptide hormone α-Melanotropin (α-MSH), which is one of the first peptide hormones isolated from the pituitary gland . The primary targets of α-MSH are melanocortin receptors, which play a crucial role in pigmentation .

Mode of Action

The interaction of Ac-Val-NH2 with its targets involves the regulation of the release of pituitary and peripheral hormones, such as somatostatin and corticotropin . It also has sebotrophic effects, influences adrenal steroidogenesis, immune response, and has cardiovascular and metabolic effects .

Biochemical Pathways

The α-MSH and its derivatives, including Ac-Val-NH2, affect several biochemical pathways. These include the regulation of the release of pituitary and peripheral hormones, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects .

Result of Action

The molecular and cellular effects of Ac-Val-NH2’s action are primarily related to its role in pigmentation and the regulation of various hormones . It also has effects on the immune response, cardiovascular system, and metabolism .

Safety and Hazards

将来の方向性

Future research on “Ac-val-nh2” could potentially explore various aspects, including its synthesis, its interactions with other molecules, and its potential applications. For example, it could be interesting to investigate whether modifications to the “Ac-val-nh2” sequence could enhance its stability or alter its interactions with other molecules .

特性

IUPAC Name |

(2S)-2-acetamido-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-4(2)6(7(8)11)9-5(3)10/h4,6H,1-3H3,(H2,8,11)(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHJKQHCMGQEEF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-val-nh2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the predominant conformations of Ac-Val-NH2 in the gas phase, and what factors influence their stability?

A1: Laser ablation molecular beam Fourier transform microwave (LA-MB-FTMW) spectroscopy revealed that Ac-Val-NH2 exists as a mixture of two main conformers in the gas phase: C7 and C5. [] These designations refer to the ring size formed by the intramolecular hydrogen bond between the N-terminal acetyl group's carbonyl oxygen and the C-terminal amide group's hydrogen.

Q2: How does the conformational behavior of Ac-Val-NH2 compare to other dipeptides, and what insights does this provide about peptide structure?

A2: The observation of both C7 and C5 conformers in Ac-Val-NH2, with a bias towards C7, aligns with the general trend observed in other capped dipeptides. [] This suggests that while side chain characteristics influence the relative stability of different conformers, the intrinsic backbone preferences and hydrogen bonding patterns play a significant role in shaping the conformational landscape of dipeptides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。